

# Krestin's Synergistic Power: A Statistical Validation of its Combination with Chemotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krestin**

Cat. No.: **B1180457**

[Get Quote](#)

For Immediate Release to the Scientific Community

This comprehensive guide delves into the statistical validation of **Krestin** (PSK), a protein-bound polysaccharide, as a synergistic agent with conventional chemotherapy in various cancer types. The following sections provide an objective comparison of treatment outcomes, detailed experimental protocols from key studies, and visual representations of the underlying molecular mechanisms and experimental designs. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of **Krestin**'s potential in integrative oncology.

## Quantitative Analysis of Clinical and Preclinical Studies

The efficacy of **Krestin** in combination with chemotherapy has been substantiated in numerous studies. The data presented below summarizes key findings from clinical trials in gastric, colorectal, and non-small cell lung cancer, as well as preclinical evidence in prostate cancer.

## Table 1: Gastric Cancer – Adjuvant Chemotherapy with or without Krestin

| Study/Analysis                             | Patient Population                                                    | Treatment Arm                   | Treatment Arm             | Key Findings                                                                                           |
|--------------------------------------------|-----------------------------------------------------------------------|---------------------------------|---------------------------|--------------------------------------------------------------------------------------------------------|
|                                            |                                                                       | 1<br>(Chemotherapy + Krestin)   | 2<br>(Chemotherapy Alone) |                                                                                                        |
| Nakazato et al.<br>(Meta-analysis)<br>[1]  | 8,009 patients post-curative gastrectomy                              | Chemotherapy + PSK              | Chemotherapy              | Overall Hazard Ratio for survival: 0.88 (95% CI, 0.79–0.98; P = 0.018), favoring the PSK group.<br>[1] |
| Taiwanese NHIRD Study[2]                   | 1,295 patients (PSK group) vs. 5,180 (control group) post-gastrectomy | Adjuvant Chemotherapy + PSK     | Adjuvant Chemotherapy     | Median Overall Survival: 6.49 years vs. 3.59 years (HR 0.76, P < 0.001).[2]                            |
| Randomized Controlled Trial (Stage III)[3] | 21 patients with Stage III gastric cancer                             | 3g PSK + 300mg UFT daily (n=10) | 300mg UFT daily (n=11)    | 3-year Overall Survival: 62.2% vs. 12.5% (P = 0.038).[3]                                               |

**Table 2: Colorectal Cancer – Adjuvant Chemotherapy with or without Krestin**

| Study/Analysis                 | Patient Population                                        | Treatment Arm                    | Treatment Arm             | Key Findings                                                                                                                  |
|--------------------------------|-----------------------------------------------------------|----------------------------------|---------------------------|-------------------------------------------------------------------------------------------------------------------------------|
|                                |                                                           | 1<br>(Chemotherapy + Krestin)    | 2<br>(Chemotherapy Alone) |                                                                                                                               |
| Meta-analysis of 3 RCTs[4][5]  | 1,094 patients with curatively resected colorectal cancer | Chemotherapy + PSK               | Chemotherapy              | 5-year Overall Survival Risk Ratio: 0.71 (P=0.006); 5-year Disease-Free Survival Risk Ratio: 0.72 (P=0.003).[4][5]            |
| Randomized Controlled Study[6] | 205 patients with Stage II or III colorectal cancer       | 3g PSK + 300mg UFT daily (n=137) | 300mg UFT daily (n=68)    | 5-year Disease-Free Survival: 73.0% vs. 58.8% (P=0.016). For Stage III patients, 5-year DFS was 60.0% vs. 32.1% (P=0.002).[6] |
| Mitomi et al. (RCT)[7]         | 448 patients with curatively resected colorectal cancer   | Mitomycin C + 5-FU + PSK         | Mitomycin C + 5-FU        | Significantly better disease-free survival (P = 0.013) and overall survival (P = 0.013).[7]                                   |

**Table 3: Non-Small Cell Lung Cancer (NSCLC) – Radiotherapy with or without Krestin**

| Study/Analysis         | Patient Population                                                            | Treatment Arm                    | Treatment Arm                | Key Findings                                                                                                                                              |
|------------------------|-------------------------------------------------------------------------------|----------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
|                        |                                                                               | 1<br>(Radiotherapy<br>+ Krestin) | 2<br>(Radiotherapy<br>Alone) |                                                                                                                                                           |
| Hayakawa et al.<br>[8] | Patients with<br>epidermoid<br>carcinoma of the<br>lung after<br>radiotherapy | Radiotherapy +<br>PSK            | Radiotherapy                 | 5-year Survival<br>(Stages I/II): 39%<br>vs. 16% (P-value<br>significant). 5-<br>year Survival<br>(Stage III): 22%<br>vs. 5% (P-value<br>significant).[8] |

**Table 4: Preclinical Studies – Chemotherapy with or without Krestin**

| Cancer Type        | Animal Model                                 | Treatment Arm                 | Treatment Arm             | Key Findings                                                                                                                                        |
|--------------------|----------------------------------------------|-------------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
|                    |                                              | 1<br>(Chemotherapy + Krestin) | 2<br>(Chemotherapy Alone) |                                                                                                                                                     |
| Prostate Cancer[9] | TRAMP-C2 tumor-bearing mice                  | Docetaxel + PSK               | Docetaxel                 | Significantly higher tumor suppression ( $P < 0.05$ ), reduced proliferation, and a 1.5-fold increase in apoptosis compared to docetaxel alone. [9] |
| Bladder Cancer[10] | ACI rats with transplanted bladder carcinoma | Carboquone + PSK              | Carboquone                | Enhanced tumor growth inhibition and decreased metastatic spread to the lungs.[10]                                                                  |

## Experimental Protocols

### Adjuvant Immunotherapy for Stage II/III Colorectal Cancer[6]

- Objective: To evaluate the benefit of adding **Krestin** (PSK) to oral tegafur/uracil (UFT) as adjuvant chemotherapy for curatively resected Stage II and III colorectal cancer.
- Patient Population: 207 patients with histologically confirmed Stage II or III colorectal adenocarcinoma who had undergone curative resection.
- Treatment Regimen:
  - Control Group (n=68): Received 300 mg of UFT orally each day for 2 years.

- PSK Group (n=137): Received 3 g of PSK orally in three divided doses plus 300 mg of UFT orally each day for 2 years.
- All patients also received a single intravenous dose of mitomycin C (10 mg) on the day of surgery.
- Endpoints: The primary endpoints were disease-free survival and overall survival.
- Statistical Analysis: Survival curves were estimated using the Kaplan-Meier method and compared using the log-rank test.

## Adjuvant Therapy for Stage III Gastric Cancer[3]

- Objective: To investigate the effect of PSK on the survival of patients with Stage III gastric cancer receiving UFT.
- Patient Population: 21 patients with curatively resected Stage III gastric cancer.
- Treatment Regimen:
  - Control Group (n=11): Received 300 mg of UFT orally each day for at least 1 year.
  - PSK Group (n=10): Received 3 g of PSK orally in three divided doses plus 300 mg of UFT orally each day for at least 1 year.
- Endpoints: The primary endpoint was 3-year overall survival. Immunological parameters, including proportions of T-cell subsets, were also analyzed.
- Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and the log-rank test. T-cell subset proportions were compared using the Mann-Whitney U test.

## Mechanistic Insights and Signaling Pathways

Krestin's synergistic effects with chemotherapy are attributed to its dual action as an immunomodulator and a direct anti-tumor agent.



[Click to download full resolution via product page](#)

Caption: **Krestin**'s dual mechanism of action.

**Krestin** acts as a Toll-like receptor 2 (TLR2) agonist, leading to the activation of dendritic cells, NK cells, and CD8+ T cells, thereby enhancing the anti-tumor immune response.[11][12][13] It also mitigates chemotherapy-induced immunosuppression.[14] Concurrently, **Krestin** can directly potentiate the effects of chemotherapy by inhibiting the NF-κB signaling pathway in

tumor cells.[15][16] This inhibition prevents the expression of anti-apoptotic proteins like survivin, leading to increased cancer cell death.[16]



[Click to download full resolution via product page](#)

Caption: A typical randomized controlled trial workflow.

The logical framework for validating **Krestin**'s efficacy typically follows a randomized controlled trial design. Patients are recruited based on specific inclusion criteria and then randomly assigned to receive either the standard chemotherapy regimen or the same regimen in combination with **Krestin**. Both groups are treated for a defined period and then followed for long-term outcomes. The collected data on survival and disease recurrence are then statistically analyzed to determine the therapeutic benefit of adding **Krestin**.

In conclusion, the presented data from multiple clinical and preclinical studies provide robust statistical validation for the synergistic effects of **Krestin** with chemotherapy. Its ability to enhance the efficacy of standard cytotoxic treatments while potentially mitigating some of their immunosuppressive side effects positions it as a significant agent in the field of integrative oncology. Further research is warranted to explore its full potential across a broader range of malignancies and chemotherapy combinations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of adjuvant immunochemotherapy with polysaccharide K for patients with curative resections of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-bound polysaccharide K prolonged overall survival in gastric cancer patients from a non-Japanese Asian country who received gastrectomy and adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSK may suppress CD57(+) T cells to improve survival of advanced gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of adjuvant Immunochemotherapy with polysaccharide K for patients with curatively resected colorectal cancer: a meta-analysis of centrally randomized controlled clinical trials - ProQuest [proquest.com]

- 5. Efficacy of adjuvant Immunochemotherapy with polysaccharide K for patients with curatively resected colorectal cancer: a meta-analysis of centrally randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant immunochemotherapy with oral Tegafur/Uracil plus PSK in patients with stage II or III colorectal cancer: a randomised controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled study on adjuvant immunochemotherapy with PSK in curatively resected colorectal cancer. The Cooperative Study Group of Surgical Adjuvant Immunochemotherapy for Cancer of Colon and Rectum (Kanagawa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of krestin (PSK) as adjuvant treatment on the prognosis after radical radiotherapy in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-K augments docetaxel-induced tumor suppression and antitumor immune response in an immunocompetent murine model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined therapeutic effects of an immunomodulator, PSK, and chemotherapy with carboquone on rat bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PSK-mediated NF-kappaB inhibition augments docetaxel-induced apoptosis in human pancreatic cancer cells NOR-P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PSK enhances the efficacy of docetaxel in human gastric cancer cells through inhibition of nuclear factor-kappaB activation and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Krestin's Synergistic Power: A Statistical Validation of its Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180457#statistical-validation-of-krestin-s-synergistic-effects-with-chemotherapy>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)